molecular formula C18H19F3N6O3 B12172811 N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B12172811
M. Wt: 424.4 g/mol
InChI Key: JZPCANDLAAMGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide features a piperazine core substituted with a pyrimidin-2-yl group at the 4-position. The carboxamide moiety is linked via an ethyl chain to a 2-(trifluoromethoxy)phenyl group through an oxo-amino bridge.

Properties

Molecular Formula

C18H19F3N6O3

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-oxo-2-[2-(trifluoromethoxy)anilino]ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19F3N6O3/c19-18(20,21)30-14-5-2-1-4-13(14)25-15(28)12-24-17(29)27-10-8-26(9-11-27)16-22-6-3-7-23-16/h1-7H,8-12H2,(H,24,29)(H,25,28)

InChI Key

JZPCANDLAAMGEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethoxy)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4-(pyrimidin-2-yl)piperazine-1-carboxamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to the presence of the piperazine and pyrimidine moieties, which are known for their pharmacological versatility. Key properties include:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, Mannich bases derived from piperazine have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Neuropharmacological Effects : Piperazine derivatives are often explored for their potential in treating neurological disorders. They may exhibit anxiolytic and antidepressant effects, making them candidates for further investigation in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can improve bioavailability . The following table summarizes key structural features and their associated activities:

Structural Feature Activity
Piperazine ringAnticancer, neuropharmacological
Pyrimidine moietyPotential anti-inflammatory properties
Trifluoromethoxy groupIncreased potency and stability

Anticancer Screening

A notable study involved screening a library of compounds similar to N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide against multicellular spheroids of cancer cells. The results indicated that certain derivatives exhibited significant inhibition of tumor growth, suggesting the compound's potential as an anticancer agent .

Inhibition of Kinase Activity

Another study focused on the synthesis of benzamide derivatives containing similar structural motifs. These compounds were evaluated as inhibitors of RET kinase, a target for certain cancers. The study highlighted that modifications in the piperazine structure could lead to enhanced inhibitory activity against RET kinase, indicating a promising pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. Positional Isomerism of Trifluoromethoxy/Trifluoromethyl Groups
  • Target Compound : 2-(Trifluoromethoxy)phenyl substituent (electron-withdrawing group at the ortho position).
  • Analog 1: N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () replaces the trifluoromethoxy group with a trifluoromethyl group at the meta position.
  • Analog 2: 4-((4-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-2-yl)amino)-3-(trifluoromethyl)benzoic acid () introduces a benzoic acid moiety, increasing hydrophilicity and enabling salt formation, which could influence solubility and pharmacokinetics .
b. Fluorophenyl Derivatives
  • Analog 3: N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide () substitutes the trifluoromethoxyphenyl group with a 3-fluorophenyl ethylamine. The fluorine atom’s smaller size and lower electronegativity compared to trifluoromethoxy may reduce steric hindrance, favoring interactions with compact binding pockets .

Piperazine and Linker Modifications

  • Analog 4: (E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide () replaces the ethyl-oxo linker with an indole-acetyl group.
  • Analog 5 : N-[(1R,3S)-3-isopropyl-3-({4-[2-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine () incorporates a cyclopentyl-piperazine hybrid structure, enhancing 3D complexity and likely improving affinity for allosteric binding sites .

Commercial and Pharmacologically Active Analogs

  • BD256348 (): A BLD Pharm compound with a pyrimidin-2-yl-piperazine core and a pyrrolidine-carboxamide substituent. The inclusion of a pyridinyl-indazolyl group suggests optimization for kinase inhibition, a common therapeutic target .
  • p-MPPI/p-MPPF (): Piperazine-based 5-HT1A receptor antagonists.

Structure-Activity Relationship (SAR) Hypotheses

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group’s oxygen atom may engage in hydrogen bonding, while the trifluoromethyl group’s hydrophobicity could enhance membrane penetration.
  • Substituent Position : Ortho-substituted trifluoromethoxy (target compound) may induce steric effects compared to meta-substituted analogs, influencing receptor fit.
  • Linker Flexibility : Ethyl-oxo linkers (target compound) balance flexibility and rigidity, whereas rigid indole-acetyl linkers (Analog 4) may restrict binding poses .

Data Table: Key Structural and Molecular Parameters

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Key Features Reference
Target Compound C₁₈H₁₉F₃N₆O₃ 424.38 2-(Trifluoromethoxy)phenyl Piperazine-pyrimidine core
Analog 1 () C₁₈H₁₉F₃N₆O₂ 408.38 3-(Trifluoromethyl)phenyl Meta-substituted CF₃
Analog 4 () C₂₄H₂₂N₈O₃ 494.49 Indole-acetyl linker Rigid conformation
BD256348 () C₃₁H₃₈N₆O₂ 550.68 Pyrrolidine-pyridinyl-indazole Kinase-targeted design

Biological Activity

N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16F3N5O2C_{16}H_{16}F_3N_5O_2 with a molecular weight of 424.4 g/mol. The presence of a trifluoromethoxy group enhances its lipophilicity and potential bioactivity. Below is a summary of its structural characteristics:

PropertyDetails
Molecular Formula C16H16F3N5O2
Molecular Weight 424.4 g/mol
IUPAC Name This compound
Density Not available
Boiling Point Not available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity, influencing downstream signaling pathways that affect cell survival and apoptosis.

Antitumor Effects

Recent studies have demonstrated the antitumor potential of related compounds in xenograft models. For instance, a structurally similar compound showed robust antitumor effects at doses of 160 mg/kg in Karpas-422 xenograft models, indicating that derivatives of this class may exhibit significant anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent variations on the piperazine ring and the trifluoromethoxy group. Modifications in these regions can lead to enhanced potency and selectivity against cancer cell lines. For example, the introduction of electron-withdrawing groups has been shown to improve cellular potency significantly .

Case Studies

  • In Vitro Studies : In vitro evaluations have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, modifications leading to increased lipophilicity have resulted in improved cellular uptake and retention .
  • In Vivo Studies : Animal model studies have provided insights into the pharmacokinetics and bioavailability of these compounds. Enhanced stability and reduced clearance rates have been observed with certain derivatives, suggesting better therapeutic profiles for clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.